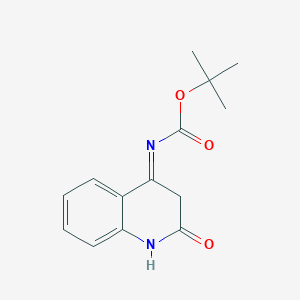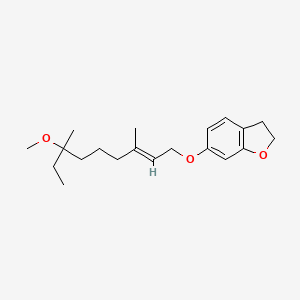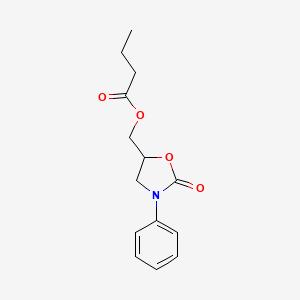
(2-Oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Oxo-3-phenyloxazolidin-5-yl)methyl butyrate is a compound that belongs to the oxazolidinone family. Oxazolidinones are a class of heterocyclic organic compounds containing a five-membered ring with nitrogen and oxygen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Oxo-3-phenyloxazolidin-5-yl)methyl butyrate typically involves the reaction of an oxazolidinone derivative with a butyrate ester. One common method is the condensation reaction between 3-phenyloxazolidin-2-one and butyric acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid at elevated temperatures .
Industrial Production Methods
Industrial production of (2-Oxo-3-phenyloxazolidin-5-yl)methyl butyrate may involve continuous flow processes to enhance efficiency and yield. The use of magnetic nanocatalysts has been explored to facilitate the synthesis of oxazolidinone derivatives, offering advantages such as easy separation and reusability of the catalyst .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Oxo-3-phenyloxazolidin-5-yl)methyl butyrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the oxazolidinone ring to more reduced forms, such as oxazolidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen functionalities, while substitution reactions can introduce various substituents on the phenyl ring .
Wissenschaftliche Forschungsanwendungen
(2-Oxo-3-phenyloxazolidin-5-yl)methyl butyrate has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of (2-Oxo-3-phenyloxazolidin-5-yl)methyl butyrate involves its interaction with specific molecular targets. The oxazolidinone ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction is facilitated by the compound’s ability to form hydrogen bonds and other non-covalent interactions with the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)propionamide: This compound shares a similar oxazolidinone core structure but has a propionamide group instead of a butyrate ester.
Oxaprozin: An oxazolidinone derivative used as a COX-2 inhibitor with anti-inflammatory properties.
Uniqueness
(2-Oxo-3-phenyloxazolidin-5-yl)methyl butyrate is unique due to its specific combination of the oxazolidinone ring and the butyrate ester, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
97794-65-5 |
|---|---|
Molekularformel |
C14H17NO4 |
Molekulargewicht |
263.29 g/mol |
IUPAC-Name |
(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl butanoate |
InChI |
InChI=1S/C14H17NO4/c1-2-6-13(16)18-10-12-9-15(14(17)19-12)11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10H2,1H3 |
InChI-Schlüssel |
HYUBSCSVXQUVBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)OCC1CN(C(=O)O1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


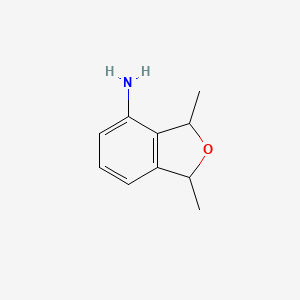
![1-{1-[(1H-Pyrazol-1-yl)methyl]-1H-pyrazol-5-yl}ethan-1-one](/img/structure/B12890338.png)
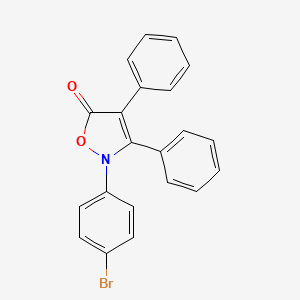

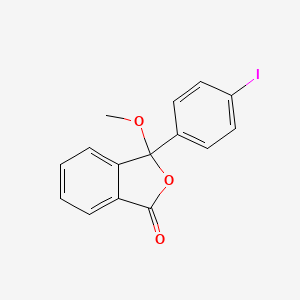
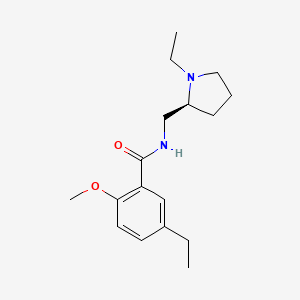
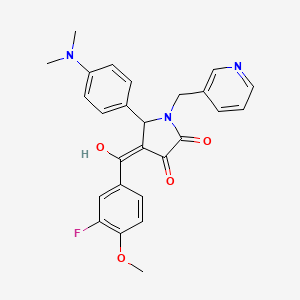
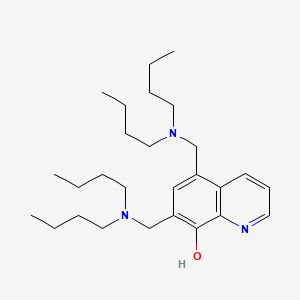
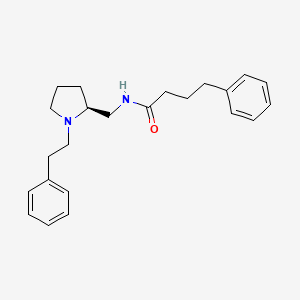
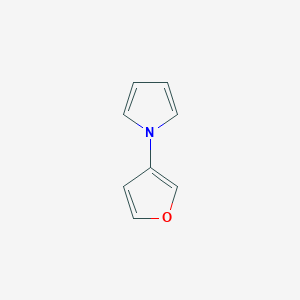
![1,3,4-Trimethoxydibenzo[b,d]furan](/img/structure/B12890381.png)
![(1R)-Dicyclohexyl(2'-((3,5-dimethoxybenzyl)oxy)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B12890389.png)
